Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-
Description
The compound "Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-" is a stereochemically defined azetidine derivative. Its structure includes a carbamic acid backbone protected by a tert-butyl ester group, a methyl-substituted azetidine ring, and a hydrochloride counterion. The rel- configuration indicates relative stereochemistry at the (2R,3R) positions, critical for its physicochemical and biological properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for chiral building blocks in drug discovery .
Properties
IUPAC Name |
tert-butyl N-[(2R,3R)-2-methylazetidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)NC(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Azetidine Core
The azetidine ring system is central to the target compound’s structure. Synthesis typically begins with chiral precursors to establish the (2R,3R) configuration. For example, (R)-phenylglycinol or analogous chiral amines serve as starting materials for constructing the azetidine scaffold . In one approach, a glycidol derivative undergoes nucleophilic ring-opening with benzylamine to yield an amino alcohol intermediate, which is subsequently alkylated with tert-butyl bromoacetate to introduce the Boc-protected amine . Chlorination with thionyl chloride generates a chlorinated intermediate, which undergoes base-mediated cyclization (e.g., using LiHMDS) to form the azetidine ring with high diastereoselectivity .
Critical parameters for this step include:
-
Temperature control : Cyclization proceeds optimally at −78°C to prevent racemization.
-
Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction rates .
-
Base strength : Strong, non-nucleophilic bases (e.g., LiHMDS) favor intramolecular displacement over side reactions .
Stereochemical Control and Resolution
The (2R,3R) stereochemistry is achieved through chiral pool synthesis or kinetic resolution. In a representative protocol, (R)-phenylglycinol is converted into a cyanoazetidine intermediate, which is hydrolyzed to the corresponding carboxylic acid without epimerization under acidic conditions . Enantiomeric excess is confirmed via polarimetry ([α]D values) and chiral HPLC . For instance, the intermediate (2R,3R)-2-methylazetidine-3-carboxylic acid exhibits a specific rotation of [α]578^20 = +736.6 (c = 0.06, H2O), consistent with the desired configuration .
Boc Protection and Functionalization
The tert-butyl carbamate (Boc) group is introduced early in the synthesis to protect the secondary amine. This is accomplished by treating the azetidine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . For example, a Boc-protected azetidine derivative is synthesized in 75–90% yield under mild conditions (0°C to room temperature, dichloromethane solvent) . Subsequent oxidation of a primary alcohol moiety (e.g., using RuCl3/NaIO4) yields the carboxylic acid functionality required for further coupling reactions .
Hydrochloride Salt Formation
The final step involves converting the Boc-protected amine to the hydrochloride salt. This is achieved by treating the free base with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. For instance, dissolving the compound in dichloromethane and adding 1M HCl precipitates the hydrochloride salt, which is isolated via filtration or lyophilization . The salt’s purity is verified by elemental analysis and mass spectrometry (e.g., ESI-MS m/z 168 [M+Na+]) .
Analytical and Spectroscopic Data
Table 1: Characterization Data for Key Intermediates and Target Compound
Challenges and Optimization
-
Racemization risk : Harsh acidic conditions during Boc deprotection (e.g., trifluoroacetic acid) may induce epimerization. Mitigation involves using shorter reaction times (≤2 hours) and low temperatures (0°C) .
-
Solubility issues : The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions .
-
Byproduct formation : Regioisomeric chlorides may form during cyclization steps, requiring chromatographic purification (silica gel, 9:1 PE/AcOEt) .
Alternative Methodologies
Recent advances include enzymatic resolution of racemic mixtures and flow chemistry for azetidine synthesis. However, these methods remain less prevalent due to scalability limitations .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Organic Synthesis
Carbamic acid derivatives are widely used as protecting groups for amines in organic synthesis. The tert-butyl group in this compound can be selectively introduced or removed under specific conditions, facilitating controlled reactions. This feature is particularly useful in multi-step synthesis where the protection of functional groups is essential.
Key Reactions Involving the Compound:
- Deprotection Reactions: The tert-butyl group can be removed using acid or base conditions, allowing for the regeneration of the amine functionality.
- Formation of Amides: This compound can react with acids to form amides, which are important intermediates in drug synthesis.
Medicinal Chemistry
The azetidine ring system is prevalent in many bioactive compounds, making this carbamate a candidate for developing new pharmaceuticals. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties: Research suggests potential applications in cancer therapy due to their ability to interact with cellular pathways.
Case Studies:
Biological Studies
The small size and functional groups of this compound may enhance its cell permeability, making it suitable for use as a delivery vehicle for other therapeutic agents or probes into cells. This characteristic is crucial for developing targeted therapies.
Potential Applications:
- Drug Delivery Systems: The ability to modify the compound's structure can lead to enhanced delivery mechanisms for various drugs.
- Biological Probes: Its properties allow it to be used as a probe in biological studies to investigate cellular mechanisms.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular properties, and applications of the target compound with structurally related analogs:
Key Differences and Implications
The 4-oxo derivative (CAS 745074-60-6) introduces a polar ketone, likely reducing metabolic stability but increasing hydrogen-bonding capacity .
Stereochemical Impact :
- The rel-(2R,3R) configuration in the target compound is crucial for chiral specificity, contrasting with the undefined stereochemistry in ’s analog. This affects binding affinity in enzyme-targeted therapies .
Safety and Solubility :
Biological Activity
Carbamic acid, N-[(2R,3R)-2-methyl-3-azetidinyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1), rel-, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is classified as a carbamate and contains an azetidine ring, which is often associated with various bioactive molecules.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 186.25 g/mol. The structure includes a tert-butyl group and a carbamate functional group, which can influence its biological activity and stability.
| Property | Value |
|---|---|
| CAS Number | 2068137-90-4 |
| Molecular Weight | 186.25 g/mol |
| Molecular Formula | C9H18N2O2 |
| PubChem CID | 124630782 |
Research indicates that carbamic acid derivatives can exhibit inhibitory effects on specific enzymes. For instance, studies have shown that related compounds can inhibit the enzyme N-acylamide hydrolase (NAAA), which plays a role in the metabolism of fatty acid ethanolamides (FAEs). The compound demonstrated an IC50 value of 127 nM in inhibiting rat NAAA, showcasing its potential as a therapeutic agent in modulating endocannabinoid signaling pathways .
Structure-Activity Relationship (SAR)
The structural modifications in carbamic acids significantly impact their biological activity. For example:
- Azetidine Ring Influence: The presence of the azetidine ring is crucial for maintaining potency against target enzymes. Variations in substituents on this ring can lead to different inhibitory profiles.
- Substituent Effects: The introduction of tert-butyl groups has been shown to enhance stability and reduce reactivity with serum proteins, which may improve pharmacokinetic properties .
Case Studies
- Inhibition of NAAA:
- Stability Assessments:
Research Findings
Recent investigations into similar carbamate compounds have revealed:
- Increased Potency: Modifications leading to increased lipophilicity often correlate with enhanced biological activity. For instance, compounds with phenylpentyl substitutions showed improved inhibition against NAAA with IC50 values significantly lower than those lacking such modifications .
- Therapeutic Applications: Given its mechanism of action and structural properties, this compound may have applications in treating conditions related to dysregulated endocannabinoid systems, such as pain and inflammation.
Q & A
Q. Table 1: Reaction Optimization for Stereochemical Control
| Parameter | Optimal Condition | Impact on Purity |
|---|---|---|
| Solvent System | Methanol:DCM (1:1) | Enhances yield |
| Reaction Temperature | -10°C | Reduces racemization |
| Reducing Agent | NaBH₄ | High enantioselectivity |
Basic: How do structural features (e.g., tert-butyl ester, azetidinyl group) influence physicochemical properties?
Methodological Answer:
The tert-butyl ester group increases steric bulk and lipophilicity, enhancing membrane permeability. The azetidinyl ring introduces conformational rigidity, affecting binding affinity. Comparative studies of analogues (e.g., phenylmethyl vs. methyl substituents) show:
- Lipophilicity : tert-butyl esters (logP ~2.5) vs. non-esterified analogues (logP ~0.8).
- Solubility : Hydrochloride salt forms improve aqueous solubility (e.g., >50 mg/mL in PBS).
Q. Table 2: Structural Modifications and Property Changes
| Substituent | Lipophilicity (logP) | Solubility (mg/mL) |
|---|---|---|
| tert-Butyl ester | 2.5 | 12 (in DMSO) |
| Phenylmethyl analogue | 3.1 | 8 (in DMSO) |
Advanced: How can researchers resolve contradictions in biological activity data between structurally similar derivatives?
Methodological Answer:
Contradictions arise from subtle structural differences (e.g., substituent position, stereochemistry). To address this:
Comparative QSAR Analysis : Quantify electronic/hydrophobic contributions using 3D modeling.
Biological Assay Standardization : Use isogenic cell lines to minimize variability.
Crystallographic Studies : Resolve binding modes (e.g., azetidinyl vs. pyrrolidinyl ring interactions).
Example : A phenylmethyl-substituted analogue showed 10-fold higher activity than the methyl variant due to π-π stacking in the target’s hydrophobic pocket .
Advanced: What analytical techniques validate chiral purity and salt stoichiometry in hydrochloride forms?
Methodological Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA eluents to resolve enantiomers (resolution >2.0).
- NMR Titration : Confirm 1:1 stoichiometry via integration of tert-butyl protons vs. HCl counterion signals.
- Mass Spectrometry (HRMS) : Verify molecular ion clusters ([M+H]⁺ for free base vs. [M+Cl]⁻ for hydrochloride).
Case Study : A 1:1 HCl salt showed a 1.00:1.05 molar ratio via NMR, consistent with stoichiometric binding .
Basic: What are the stability challenges for this compound under physiological conditions?
Methodological Answer:
The tert-butyl ester is prone to enzymatic hydrolysis in serum. Stability assessments include:
- In Vitro Half-Life : Incubate in human plasma (37°C); monitor degradation via LC-MS.
- pH Profiling : Hydrolysis accelerates at pH <3 (e.g., gastric conditions).
Mitigation Strategy : Prodrug formulations (e.g., PEGylation) reduce premature hydrolysis .
Advanced: How can computational methods guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction : Use software (e.g., MetaSite) to identify vulnerable sites (e.g., azetidinyl ring oxidation).
- Docking Simulations : Prioritize derivatives with reduced CYP3A4 binding affinity.
- MD Simulations : Assess conformational flexibility to avoid metabolic hotspots.
Example : Methyl substitution at the azetidinyl 2-position reduced CYP-mediated oxidation by 60% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
